molecular formula C11H24N2O B3105721 7-(Morpholin-4-YL)heptan-1-amine CAS No. 154620-06-1

7-(Morpholin-4-YL)heptan-1-amine

Cat. No.: B3105721
CAS No.: 154620-06-1
M. Wt: 200.32 g/mol
InChI Key: AJAGXFYYOODNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Morpholin-4-YL)heptan-1-amine is a chemical compound with the molecular formula C11H24N2O and a molecular weight of 200.32 g/mol. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.

Scientific Research Applications

7-(Morpholin-4-YL)heptan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an inhibitor of enzymes such as human legumain and cholinesterases, which are involved in various diseases . Additionally, it has industrial applications as a corrosion inhibitor and surface-active agent .

Preparation Methods

The synthesis of 7-(Morpholin-4-YL)heptan-1-amine typically involves a two-step process. The first step is a Mannich reaction, followed by a Michael addition reaction under mild conditions . These reactions are performed using easily available reactants and result in high yields of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

7-(Morpholin-4-YL)heptan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophilic substitution reactions with alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-(Morpholin-4-YL)heptan-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of human legumain and cholinesterases by binding to their active sites . This inhibition can lead to therapeutic effects in diseases where these enzymes play a critical role.

Comparison with Similar Compounds

7-(Morpholin-4-YL)heptan-1-amine can be compared to other morpholine-containing compounds, such as Reboxetine and Moclobemide, which are used as antidepressants . What sets this compound apart is its unique combination of chemical properties and biological activities, making it a versatile compound for various applications. Similar compounds include other morpholine derivatives like Emorfazone and Phendimetrazine .

Properties

IUPAC Name

7-morpholin-4-ylheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c12-6-4-2-1-3-5-7-13-8-10-14-11-9-13/h1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAGXFYYOODNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrazine (aqueous solution at 35% by wt.) (0.15 ml; 1.6 mmoles) was added to 7-morpholinylheptylphthalimide (264 mg; 0.8 mmoles) in methanol (5 ml) and the resulting solution was refluxed. Reaction times and process as per Example 1.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
7-morpholinylheptylphthalimide
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Morpholin-4-YL)heptan-1-amine
Reactant of Route 2
Reactant of Route 2
7-(Morpholin-4-YL)heptan-1-amine
Reactant of Route 3
Reactant of Route 3
7-(Morpholin-4-YL)heptan-1-amine
Reactant of Route 4
Reactant of Route 4
7-(Morpholin-4-YL)heptan-1-amine
Reactant of Route 5
7-(Morpholin-4-YL)heptan-1-amine
Reactant of Route 6
7-(Morpholin-4-YL)heptan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.